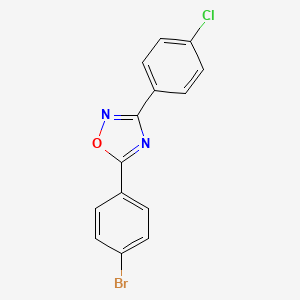
2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide, also known as OTCC, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in medicine and other fields.
Wirkmechanismus
The mechanism of action of 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide is not fully understood. However, studies have shown that 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide induces apoptosis (programmed cell death) in cancer cells by activating caspase-3 and caspase-9 pathways. 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide has been found to have various biochemical and physiological effects. Studies have shown that 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide can inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide has also been found to inhibit the expression of vascular endothelial growth factor (VEGF), which is a protein involved in angiogenesis (the formation of new blood vessels).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide in lab experiments is its potent anticancer activity against different types of cancer cells. 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of using 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide. One possible direction is to investigate the molecular mechanism of 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide-induced apoptosis in cancer cells. Another direction is to explore the potential applications of 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide in other fields, such as agriculture and environmental science. Furthermore, the development of novel drug delivery systems for 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide could enhance its bioavailability and efficacy. Finally, the synthesis of 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide derivatives could lead to the discovery of more potent and selective anticancer agents.
Synthesemethoden
2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide can be synthesized through a multistep reaction process starting from 2-hydroxyacetophenone, which is then converted to 2H-chromene-3-carboxylic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with sodium azide to form the azide intermediate. Finally, the azide intermediate is reacted with triethylorthoformate and ammonium chloride to form 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide has shown potential applications in various fields of scientific research. One of the most significant applications of 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide is in the development of anticancer drugs. Studies have shown that 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide has potent anticancer activity against different types of cancer cells, including breast, lung, and prostate cancer cells. 2-oxo-N-1H-tetrazol-5-yl-2H-chromene-3-carboxamide has also been found to have antimicrobial activity against different types of bacteria and fungi.
Eigenschaften
IUPAC Name |
2-oxo-N-(2H-tetrazol-5-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O3/c17-9(12-11-13-15-16-14-11)7-5-6-3-1-2-4-8(6)19-10(7)18/h1-5H,(H2,12,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIWVMVQXCOASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5725959.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone O-[2-(1-piperidinyl)ethyl]oxime](/img/structure/B5725965.png)

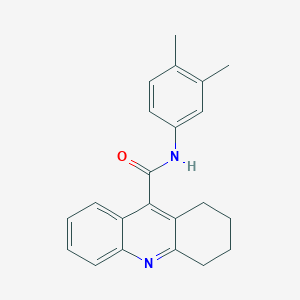
![4-[({[amino(3-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5725987.png)
![4-[(4-chloro-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5725992.png)
![4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]aniline](/img/structure/B5726000.png)
![N-[2-(butyrylamino)phenyl]-3-methylbenzamide](/img/structure/B5726005.png)
![5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5726012.png)
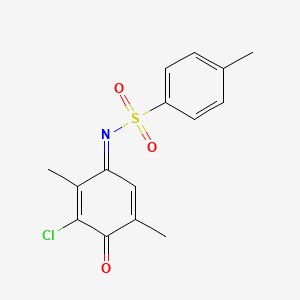
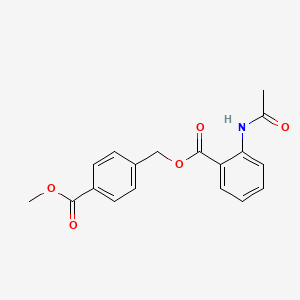
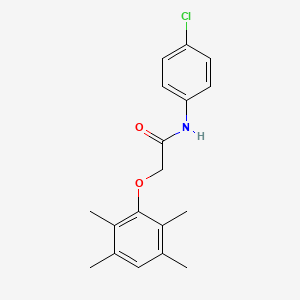
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-5-ylacetamide](/img/structure/B5726064.png)
